1-Biphenyl-3-yl-4-bromo-1H-imidazole
Description
1-Biphenyl-3-yl-4-bromo-1H-imidazole is a halogenated imidazole derivative featuring a biphenyl moiety at the 1-position and a bromine atom at the 4-position of the imidazole ring.
Properties
Molecular Formula |
C15H11BrN2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
4-bromo-1-(3-phenylphenyl)imidazole |
InChI |
InChI=1S/C15H11BrN2/c16-15-10-18(11-17-15)14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-11H |
InChI Key |
QDNHYZUOJASPOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(N=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Biphenyl-3-yl-4-bromo-1H-imidazole with key analogs, focusing on substituent effects, synthetic pathways, and physicochemical properties.
Substituent Effects on Reactivity and Stability
1-Benzyl-4-bromo-1H-imidazole (CAS 106848-38-8) :
- Structure : Benzyl group at position 1, bromine at position 3.
- Molecular Formula : C₁₀H₉BrN₂ (MW: 237.1 g/mol) .
- Comparison : The biphenyl-3-yl group in the target compound introduces greater steric bulk and π-conjugation compared to the benzyl group. This likely enhances thermal stability and influences regioselectivity in cross-coupling reactions.
- 1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-2,5-di-p-tolyl-1H-imidazole (Compound 21): Structure: Biphenyl-4-yl group with additional p-tolyl substituents. Molecular Formula: C₃₆H₃₀N₂O₂ (MW: 546.6 g/mol). Elemental Analysis: Calc. C 82.73%, H 5.79%, N 5.36%; Found C 88.98%, H 5.97%, N 5.60% .
Halogenation and Electronic Effects
- 4-Bromo-1-methyl-1H-imidazole :
- Melting Point : 204–205°C .
- Comparison : The biphenyl-3-yl group in the target compound likely increases melting point due to enhanced intermolecular stacking, though exact data are unavailable. Bromine’s electron-withdrawing nature may similarly activate the imidazole ring for nucleophilic substitution or Suzuki-Miyaura coupling.
Pharmacological Potential
- Benzimidazole-Based IDO1 Inhibitors (e.g., Compound 51) :
- Brominated benzimidazoles exhibit inhibitory activity against indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target in oncology .
- Comparison : The bromine in the target compound’s imidazole ring may similarly modulate enzyme binding, though activity depends on the biphenyl group’s orientation and hydrophobicity.
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Elemental Analysis of Selected Analogs
| Compound | C% (Calc/Found) | H% (Calc/Found) | N% (Calc/Found) |
|---|---|---|---|
| Compound 21 (C₃₆H₃₀N₂O₂) | 82.73/88.98 | 5.79/5.97 | 5.36/5.60 |
| Compound 22 (C₃₄H₂₆N₂) | 88.13/88.29 | 6.16/6.01 | 5.71/5.88 |
Research Findings and Implications
Synthetic Flexibility : The 4-bromo group in the target compound positions it as a versatile intermediate for Pd-catalyzed cross-coupling, analogous to derivatives in and .
Steric vs. Electronic Effects : The biphenyl-3-yl group may hinder crystallization compared to smaller substituents (e.g., benzyl), as seen in SHELX-refined structures .
Preparation Methods
Synthesis of 4-Bromo-1H-imidazole
The bromination of imidazole at position 4 is achieved through a protective-group-assisted strategy:
Step 1: Protection of 1H-Imidazole
1H-Imidazole is protected at position 1 using (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) under basic conditions. For example, treatment with sodium hydride (NaH) in tetrahydrofuran (THF) at -5°C for 15–60 minutes, followed by SEM-Cl addition, yields 1-SEM-imidazole.
Step 2: Regioselective Bromination
The protected imidazole undergoes bromination using N-bromosuccinimide (NBS) in a mixed solvent system (e.g., DMF/CHCl₃) at room temperature for 10–24 hours. This selectively introduces bromine at position 4, yielding 4-bromo-1-SEM-imidazole with >95% regioselectivity.
Step 3: Deprotection
The SEM group is removed via acidolysis. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature over 16 hours cleaves the SEM group, affording 4-bromo-1H-imidazole in 97% yield.
Ullmann Coupling with 3-Bromobiphenyl
The biphenyl-3-yl group is introduced via a copper-catalyzed Ullmann coupling:
Reaction Conditions
-
Catalyst : CuI (10 mol%)
-
Base : Cs₂CO₃ (2 equiv)
-
Solvent : N-methylpyrrolidone (NMP) or DMF
Procedure
4-Bromo-1H-imidazole (1 equiv) and 3-bromobiphenyl (1.2 equiv) are combined in NMP with CuI and Cs₂CO₃. After heating, the mixture is filtered, extracted with ethyl acetate, and washed with saturated brine. Crystallization from methyl tert-butyl ether yields this compound. Reported yields range from 48% to 76% depending on solvent and temperature.
Method 2: Direct Bromination of 1-Biphenyl-3-yl-1H-imidazole
Direct bromination of 1-biphenyl-3-yl-1H-imidazole without protection risks poor regioselectivity. However, under controlled conditions:
Electrophilic Bromination
-
Reagent : Bromine (Br₂) or NBS in acetic acid.
-
Conditions : 0°C to room temperature, 6–12 hours.
-
Outcome : Bromination occurs preferentially at position 4 due to electron-donating effects of the biphenyl group, but competing reactions at positions 2 and 5 reduce yields to ~50%.
Comparative Analysis of Methods
| Parameter | Ullmann Coupling | Direct Bromination |
|---|---|---|
| Yield | 48–76% | ~50% |
| Regioselectivity | High (≥95%) | Moderate (60–70%) |
| Steps | 3 | 1 |
| Purification | Crystallization | Column chromatography |
The Ullmann method offers superior regioselectivity but requires multi-step synthesis. Direct bromination is simpler but less efficient.
Optimization of Reaction Conditions
Catalyst Screening for Ullmann Coupling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
